

Application Notes and Protocols: Coupling Boc-Lys(2-Picolinoyl)-OH in Peptide Synthesis

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Compound of Interest

Compound Name: *Boc-Lys(2-Picolinoyl)-OH*

Cat. No.: *B15130608*

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Introduction

Boc-Lys(2-Picolinoyl)-OH is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS) for the introduction of a picolinoyl moiety onto a lysine side chain. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α -amino group, compatible with Boc-based SPPS strategies. The 2-picolinoyl group, a derivative of picolinic acid, can serve multiple purposes, including acting as a metal chelator, enhancing the solubility and reactivity of the peptide, or serving as a unique structural element for further chemical modification.^[1] This document provides detailed protocols for the efficient coupling of **Boc-Lys(2-Picolinoyl)-OH** onto a solid support or to the N-terminus of a growing peptide chain.

Data Presentation

While specific quantitative data for the coupling efficiency of **Boc-Lys(2-Picolinoyl)-OH** is not extensively reported, it is expected to couple with high efficiency, comparable to other standard Boc-protected amino acids, when using modern coupling reagents. Coupling efficiency in SPPS is typically very high, often exceeding 99% with optimized protocols.^[2] Monitoring the reaction for the disappearance of free amines using a qualitative test like the Kaiser test is crucial to ensure the reaction proceeds to completion.^{[2][3]}

Parameter	Recommended Reagents	Typical Equivalents (relative to resin loading)	Estimated Efficiency	Monitoring
Amino Acid Activation and Coupling	HATU/DIPEA	2-3 eq. Boc-Lys(2-Picolinoyl)-OH, 2-3 eq. HATU, 4-6 eq. DIPEA	>99% (expected)	Kaiser Test
HBTU/DIPEA	2-3 eq. Boc-Lys(2-Picolinoyl)-OH, 2-3 eq. HBTU, 4-6 eq. DIPEA	>99% (expected)	Kaiser Test	
DIC/HOBt	2-5 eq. Boc-Lys(2-Picolinoyl)-OH, 2-5.5 eq. DIC, 2-5.5 eq. HOBt	>99% (expected)	Kaiser Test	

Experimental Protocols

The following are detailed protocols for the coupling of **Boc-Lys(2-Picolinoyl)-OH** in a typical Boc-SPPS workflow. These protocols assume the synthesis is being performed on a resin with a free amino group.

Prior to coupling **Boc-Lys(2-Picolinoyl)-OH**, the N-terminal Boc group of the resin-bound peptide must be removed.

- Swell the Resin: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
- Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.^[4] A short pre-wash of 1-2 minutes with the TFA/DCM solution can be beneficial.

- Washes: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
- Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM or DMF for 5-10 minutes (2-3 times).
[\[3\]](#)
- Final Washes: Wash the resin with DCM (3-5 times) and then with dimethylformamide (DMF) (3-5 times) to prepare for the coupling reaction.

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that generally provides rapid and complete reactions with minimal racemization.[\[5\]](#)[\[6\]](#)

- Prepare Amino Acid Solution: In a separate vessel, dissolve **Boc-Lys(2-Picolinoyl)-OH** (2-3 equivalents relative to the resin loading) and HATU (2-3 equivalents) in a minimal amount of DMF.
- Activation: Add DIPEA (4-6 equivalents) to the amino acid solution and mix for 1-2 minutes to activate the carboxylic acid.
- Coupling: Immediately add the activated amino acid solution to the prepared resin.
- Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
- Monitoring: Monitor the reaction for completion by performing a Kaiser test on a small sample of resin beads. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.
- Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is another widely used and effective coupling reagent.[\[5\]](#)

- Prepare Amino Acid Solution: Dissolve **Boc-Lys(2-Picolinoyl)-OH** (2-3 equivalents) in DMF.

- **Add to Resin:** Add the amino acid solution to the prepared resin.
- **Add Reagents:** Add HBTU (2-3 equivalents) and DIPEA (4-6 equivalents) to the resin slurry.
- **Reaction:** Agitate the mixture at room temperature for 1-4 hours.
- **Monitoring:** Use the Kaiser test to monitor for reaction completion.
- **Washing:** After a negative Kaiser test, wash the resin with DMF (3-5 times) and DCM (3-5 times).

After the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The 2-picolinoyl group is generally stable to standard TFA cleavage conditions used for Boc-SPPS.

- **Standard Cleavage Cocktail:** A common cleavage cocktail for many peptides is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
- **Cleavage Reaction:** Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
- **Peptide Precipitation:** Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.
- **Isolation:** Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
- **Drying:** Dry the crude peptide under vacuum.

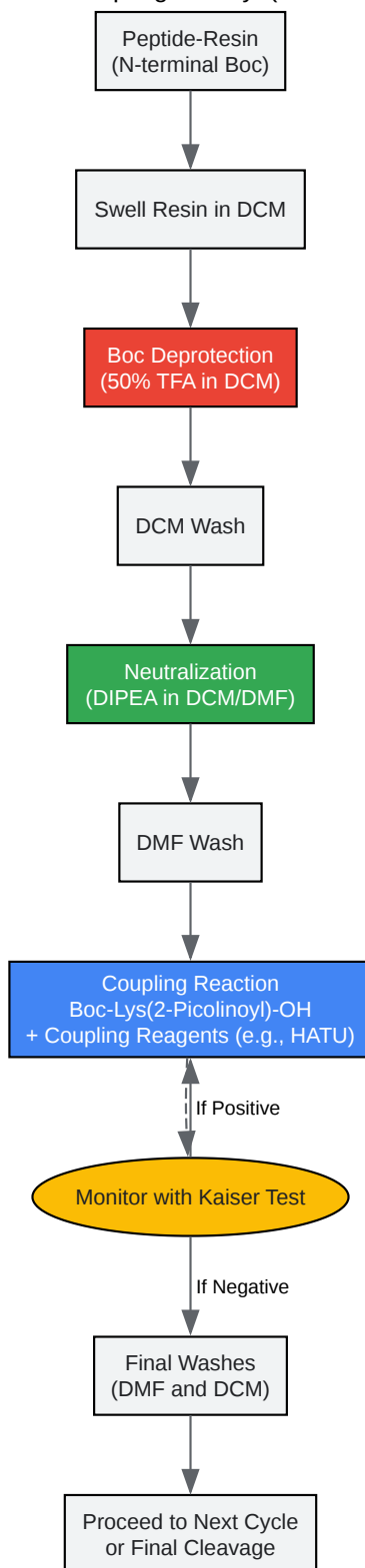
If the 2-picolinoyl group is intended as a temporary protecting group, it can be chemoselectively removed. Conditions reported for the cleavage of picoloyl esters in carbohydrate chemistry, which may be adaptable to peptides, involve the use of metal salts.^[3] This would need to be performed after peptide synthesis and purification, and conditions would require optimization for the specific peptide sequence.

- **Catalytic Method:** Treatment with catalytic (30 mol%) ferric chloride (FeCl_3) or copper(II) acetate ($\text{Cu}(\text{OAc})_2$) in a methanol/DCM solvent system.^[3]

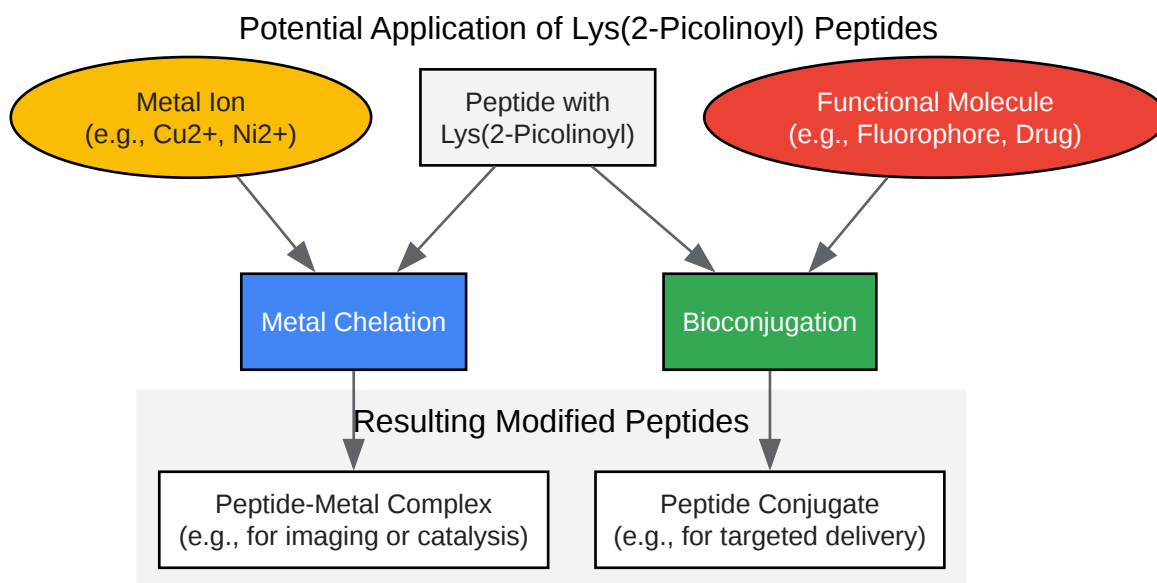
Caution: The compatibility of these metal-catalyzed cleavage conditions with the final peptide must be evaluated, as some amino acid residues (e.g., Cys, Met, His) may interact with the metal ions.

Visualizations

Workflow for Coupling Boc-Lys(2-Picolinoyl)-OH

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Caption: Boc-SPPS workflow for a single coupling cycle.



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Caption: Potential applications of picolinoyl-modified peptides.

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